molecular formula C16H14F2O2 B1327537 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-40-4

3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327537
CAS RN: 898776-40-4
M. Wt: 276.28 g/mol
InChI Key: NCOAEANEJSVFOG-UHFFFAOYSA-N
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Description

3,4'-Difluoro-3-(4-methoxyphenyl)propiophenone, also known as DFMPP, is a synthetic compound that has recently gained attention in the scientific community for its potential applications in laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 310.26 g/mol and a melting point of 135-137°C. It is soluble in methanol, ethanol, and THF, and insoluble in water. DFMPP has a wide range of applications, including use in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

1. Fluorescent pH Probes

The compound 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone has been explored in the development of fluorescent pH probes. These probes are sensitive to pH changes and show significant fluorescent enhancement in acidic solutions, which can be utilized in various scientific applications (Baruah et al., 2005).

2. Optical Properties in Polymer Science

The molecule plays a role in tuning optical properties and enhancing solid-state emission of polymers. Specifically, it has been used in the postfunctionalization of polythiophenes, affecting their fluorescence yield and steric interactions (Li, Vamvounis, & Holdcroft, 2002).

3. Synthesis and Reactions in Organic Chemistry

It is involved in the synthesis and reaction studies of various organic compounds. For example, its derivatives have been used to investigate reactions with aniline and other compounds, contributing to the understanding of organic reaction mechanisms (Pimenova et al., 2003).

4. Sensing Applications

This compound has been utilized in the synthesis of benzoxazole and benzothiazole analogues for sensing applications, particularly for detecting magnesium and zinc cations. Its high sensitivity and selectivity in metal cation detection make it valuable in this field (Tanaka et al., 2001).

5. Molecular Docking Analysis

Recent research has focused on the molecular docking analysis of its derivatives, particularly in the context of protease kinase inhibition, highlighting its potential in the development of therapeutic agents (H. et al., 2021).

6. Spectrophotometric Determination

It has been used in spectrophotometric methods for the determination of trace amounts of metals like nickel in various materials. This application is crucial in analytical chemistry for accurate and sensitive metal detection (Izquierdo & Carrasco, 1984).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)12-5-8-14(17)15(18)10-12/h2-3,5-8,10H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAEANEJSVFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644297
Record name 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898776-40-4
Record name 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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